5-(3-Fluoro-4-methylphenyl)pyridin-3-ol
Description
5-(3-Fluoro-4-methylphenyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a 3-fluoro-4-methylphenyl substituent at the 5-position. The compound’s molecular formula is C₁₂H₁₀FNO, with a molecular weight of 203.21 g/mol (calculated based on structural analogs ).
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-9(5-12(8)13)10-4-11(15)7-14-6-10/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJNXJPOHYBYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CN=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682640 | |
| Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-16-5 | |
| Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like sodium azide . Another method involves the use of fluorinating agents such as Umemoto’s reagent or Balz-Schiemann reaction .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and cost-effective methods. These methods include the use of high-yield fluorinating agents and optimized reaction conditions to ensure the efficient incorporation of fluorine atoms into the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, Umemoto’s reagent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and lipophilicity compared to chlorine .
- Methoxy vs. Methyl : Methoxy groups increase polarity and hydrogen-bond acceptor capacity, whereas methyl groups improve steric bulk and hydrophobic interactions .
Hydroxyl Group Positioning: The hydroxyl group at the 3-position of pyridine is critical for hydrogen-bond donor activity, distinguishing these compounds from analogs like 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine (YB-4282), where an amine group at the 2-position alters binding interactions .
Biological Relevance : Pyridin-3-ol derivatives are frequently explored as kinase inhibitors, antivirals, and antimicrobials. For example, compounds with 4-chloro-2-methoxyphenyl substituents exhibit antimicrobial activity, while fluorinated variants are prioritized for CNS-targeted drugs due to improved blood-brain barrier penetration .
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